molecular formula C13H24N2O B4944593 N-[2-(piperidin-1-yl)ethyl]cyclopentanecarboxamide

N-[2-(piperidin-1-yl)ethyl]cyclopentanecarboxamide

Cat. No.: B4944593
M. Wt: 224.34 g/mol
InChI Key: AIOUFZABDIAZBA-UHFFFAOYSA-N
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Description

N-[2-(piperidin-1-yl)ethyl]cyclopentanecarboxamide is a compound that features a piperidine ring, a cyclopentane ring, and an amide functional group. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .

Properties

IUPAC Name

N-(2-piperidin-1-ylethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c16-13(12-6-2-3-7-12)14-8-11-15-9-4-1-5-10-15/h12H,1-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOUFZABDIAZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-1-yl)ethyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-(piperidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-1-yl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(piperidin-1-yl)ethyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-yl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also influence cellular pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(piperidin-1-yl)ethyl]cyclopentanecarboxamide is unique due to its specific combination of a piperidine ring and a cyclopentane ring, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .

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